molecular formula C8H9NOS B3024935 N-cyclopropylthiophene-3-carboxamide CAS No. 1090897-27-0

N-cyclopropylthiophene-3-carboxamide

Cat. No.: B3024935
CAS No.: 1090897-27-0
M. Wt: 167.23 g/mol
InChI Key: ATSZRBAQYMEJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylthiophene-3-carboxamide is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. The compound features a thiophene ring, a privileged scaffold in pharmacology, coupled with a cyclopropyl carboxamide moiety . This structure is frequently employed in the synthesis of bioactive molecules and is a core component in compounds investigated for a range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial applications . The cyclopropyl group is known to influence the molecule's metabolic stability and binding affinity, making it a valuable fragment for optimizing lead compounds . Furthermore, thiophene-carboxamide derivatives are commonly synthesized via versatile methods such as the Gewald reaction or metal-catalyzed cross-coupling, allowing for further functionalization and exploration of structure-activity relationships (SAR) . This product is intended for use as a standard or intermediate in the development of novel therapeutic agents. Strictly for research purposes in a controlled laboratory environment. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8(9-7-1-2-7)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZRBAQYMEJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling for this class of compounds identifies three critical components: the substituted thiophene (B33073) ring, the N-cyclopropyl amide group, and the carboxamide linker that connects them. The spatial arrangement and electronic properties of each part are vital for optimal receptor engagement.

Research into related thiophene-containing structures has demonstrated the sensitivity of biological activity to substituents on adjacent aromatic rings. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the nature of the substituent on a phenyl ring attached to the core scaffold was critical. Compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, at position 2 of the phenyl ring showed a significant decrease in FOXM1 protein levels. nih.gov Conversely, molecules with electron-donating groups like methyl (-CH₃) or strongly withdrawing groups like trifluoromethyl (-CF₃) and nitro (-NO₂) were found to be inactive, regardless of other substitutions. nih.gov This highlights that a specific electronic and steric profile on the aromatic portion of the molecule is necessary for activity.

The following table illustrates the structure-activity relationship of substituents on an N-phenyl ring in a related thieno[2,3-b]pyridine-2-carboxamide (B1404352) series. nih.gov

Compound IDPhenyl Ring SubstituentHalogen at Position 4FOXM1 Inhibitory Activity
2 2-CNFActive
6 2-CNClActive
- 2-CF₃FInactive
- 2-CH₃FInactive
- 2-NO₂FInactive

This table is generated based on findings from related thieno-pyridine carboxamide structures to illustrate the principle of substituent effects.

The N-cyclopropyl group is a key feature in many biologically active molecules, prized for its ability to impart conformational rigidity and improve metabolic stability. researchgate.nethyphadiscovery.comnih.gov The three-membered ring restricts the rotation that would be possible with a more flexible alkyl chain, which can lead to a more favorable entropic contribution upon binding to a receptor. researchgate.netnih.goviris-biotech.de This conformational constraint helps to lock the molecule in a bioactive conformation. nih.gov

One of the most significant properties of the cyclopropyl (B3062369) group when attached to an amide nitrogen is its influence on the amide bond conformation. Unlike typical secondary amides which overwhelmingly prefer a trans (or Z-rotamer) conformation, N-cyclopropyl amides exhibit an unusually high population of the cis (or E-rotamer) conformation, reaching 16-19% in apolar solvents. nih.gov This distinct conformational behavior can present a different three-dimensional shape to a receptor, potentially enabling unique interactions that are not possible with other N-alkyl substituents.

Furthermore, the cyclopropyl ring is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to isopropyl or N-ethyl groups, due to the higher C-H bond dissociation energy. hyphadiscovery.comiris-biotech.de This can enhance the pharmacokinetic profile of a drug candidate by increasing its metabolic stability. nih.gov SAR studies on antitubercular benzamides have compared the N-cyclopropyl analog with other N-substituted derivatives, demonstrating its relative potency. acs.org

The specific stereochemistry of the cyclopropyl ring itself can also be critical. Studies on cyclopropyl-epothilones, for example, have shown that analogs with different configurations at the cyclopropane (B1198618) stereocenters exhibit substantial differences in microtubule binding affinity and antiproliferative activity. nih.gov This underscores that the precise three-dimensional orientation of the cyclopropyl moiety is vital for biological function.

N-SubstituentAntitubercular Activity (IC₉₀, µM)Cytotoxicity (HepG2 CC₅₀, µM)
N-(2-methoxyethyl) 8.6>20
N-(oxetan-3-yl) 1.3>40
N-cyclopropyl 4.0>8

This table is based on data from a series of N-substituted benzamides, illustrating the activity of an N-cyclopropyl group in comparison to other substituents. acs.org

The carboxamide linker is not merely a spacer but an essential functional group that actively participates in receptor binding. Its hydrogen bonding capabilities, particularly the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor, are often pivotal for high-affinity interactions. drugdesign.org

SAR studies on thiophene-3-carboxamide (B1338676) derivatives have shown that the integrity of this linker is paramount. For instance, in a series of JNK1 inhibitors, replacing the 3-carboxamide group on the thiophene with an acid, ester, or cyano group resulted in a significant loss of inhibitory activity. iris-biotech.de This indicates a strong requirement for the specific electronic and hydrogen-bonding properties of the amide.

The position of the carboxamide on the thiophene ring is also crucial. Moving the carboxamide from the 3-position to the 5-position on the thiophene rendered the compound completely inactive, demonstrating a strict regiochemical requirement for receptor binding. iris-biotech.de Further studies on other classes of receptor ligands have shown that replacing the amide carbonyl with a methylene (B1212753) group (transforming the amide into an amine linker) can dramatically reduce binding affinity at specific receptors, highlighting the critical role of the carbonyl group in forming key interactions. wikipedia.org Bioisosteric replacement of the amide moiety in other scaffolds with groups like 1,2,3-triazoles has been explored to improve physicochemical properties, but such modifications often fail to replicate the necessary binding interactions, leading to a loss of activity. researchgate.net

Conformational Analysis and Binding Determinants

Intramolecular interactions can significantly restrict the conformational freedom of a molecule, pre-organizing it into a shape that is favorable for binding. In certain thiophene-3-carboxamide derivatives, an intramolecular N─H···N hydrogen bond can form a pseudo-six-membered ring, which locks the molecular conformation. researchgate.net

Beyond hydrogen bonding, hydrophobic and aromatic interactions are critical determinants for target binding and affinity. The thiophene ring, being an aromatic heterocycle, is well-suited to participate in such interactions within a receptor's binding pocket. mdpi.com

Molecular Recognition and Mechanistic Pathways of N-cyclopropylthiophene-3-carboxamide Derivatives in Kinase Inhibition

The intricate dance between a ligand and its biological target is fundamental to its therapeutic effect. For this compound and its analogs, understanding the precise molecular interactions and the resulting impact on enzyme kinetics provides critical insights into their mechanism of action. This section delves into the molecular recognition processes and the catalytic mechanisms influenced by this class of compounds, primarily focusing on their role as inhibitors of c-Jun N-terminal kinase (JNK).

Elucidation of Specific Ligand-Target Interactions

Molecular modeling and docking studies have been instrumental in visualizing the binding modes of thiophene-3-carboxamide derivatives within the active sites of their target enzymes. Research focused on a series of these compounds as JNK inhibitors has shed light on their potential to act as dual inhibitors, targeting both the ATP-binding site and the JIP-1 substrate docking site of JNK1. nih.gov

A representative compound from this series, which shares the core thiophene-3-carboxamide scaffold, was shown through molecular docking to fit snugly into both the ATP and JIP binding pockets of JNK1. nih.gov In the ATP binding site, the molecule is predicted to be deeply inserted, a position stabilized by crucial hydrogen-bonding interactions. nih.gov Specifically, the carboxamide group's NH2 is thought to form hydrogen bonds with the side-chain atoms of the amino acid residue Gln37. nih.gov

Simultaneously, these compounds are capable of occupying the JIP-1 docking site. nih.gov This interaction is facilitated by a combination of hydrophobic contacts and hydrogen bonds. The carboxamide's carbonyl (-CO-) and amino (-NH2) groups are predicted to engage with the backbone NH of Valine 118 and the backbone carbonyl of Asparagine 114, respectively. nih.gov This dual-binding potential is a noteworthy feature, suggesting a multifaceted approach to kinase inhibition. nih.gov

The structure-activity relationship (SAR) studies underscore the importance of the thiophene-3-carboxamide core. Modifications at other positions of the thiophene ring significantly impact inhibitory activity. For instance, moving the carboxamide group to the 5-position of the thiophene ring results in a complete loss of JNK1 inhibitory activity. nih.gov Similarly, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups have been shown to decrease the compound's potency. nih.gov

Table 1: Predicted Interactions of a Representative Thiophene-3-carboxamide Inhibitor with JNK1

Binding SiteInteracting ResidueType of InteractionContributing Moiety of Inhibitor
ATP Binding SiteGln37Hydrogen BondingCarboxamide NH2
JIP-1 Docking SiteVal118 (backbone NH)Hydrogen BondingCarboxamide CO
JIP-1 Docking SiteAsn114 (backbone CO)Hydrogen BondingCarboxamide NH2
JIP-1 Docking SiteVariousHydrophobic ContactsThiophene ring and substituents

This interactive table summarizes the key predicted molecular interactions based on docking studies of a representative thiophene-3-carboxamide derivative.

Enzyme Kinetic Studies and Catalytic Mechanisms

Enzyme kinetic studies provide quantitative measures of an inhibitor's potency and offer insights into its mechanism of inhibition. For the thiophene-3-carboxamide series of JNK inhibitors, detailed kinetic experiments have been performed on representative compounds to elucidate their effect on the catalytic activity of JNK1. nih.gov

One of the well-characterized compounds in this series demonstrated a potent inhibition of JNK1 kinase activity with an IC50 value of 1.32 µM. nih.gov Furthermore, its ability to displace the JIP-1 peptide (pepJIP1) from JNK, as measured by a DELFIA assay, yielded an IC50 of 4.62 µM, supporting the hypothesis that these compounds can directly interfere with substrate binding. nih.gov

Lineweaver-Burk analyses were conducted to further dissect the inhibitory mechanism. These studies revealed that the representative compound acts as an ATP-competitive inhibitor. nih.gov This is consistent with the docking studies that show the compound occupying the ATP-binding pocket. Intriguingly, the kinetic experiments also indicated a mixed-substrate competitive inhibition. nih.gov This suggests a complex mechanism where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, further supporting the dual-binding hypothesis. nih.gov

The combination of ATP-competitive and mixed-substrate competitive inhibition is a compelling characteristic, implying that these compounds can disrupt the kinase's function through multiple avenues. nih.gov

Table 2: Enzyme Inhibition Data for a Representative Thiophene-3-carboxamide Derivative against JNK1

Assay TypeParameterValue (µM)
Kinase Activity AssayIC501.32
pepJIP1 Displacement (DELFIA)IC504.62
Cellular c-Jun PhosphorylationIC507.5

This interactive table presents the key enzyme inhibition parameters for a representative compound from the thiophene-3-carboxamide series.

Computational Chemistry and Molecular Modeling in N Cyclopropylthiophene 3 Carboxamide Research

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design relies on the three-dimensional structural information of the biological target to design and optimize ligands. For thiophene-3-carboxamide (B1338676) derivatives, SBDD has been instrumental in identifying potential protein targets and predicting how these compounds bind, paving the way for rational structural modifications to enhance potency and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently applied to predict the binding mode of ligands within the active site of a target protein.

In studies of related thiophene-3-carboxamide derivatives, molecular docking has been successfully used to elucidate their mechanism of action. For instance, a series of thiophene-3-carboxamide derivatives were identified as inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase implicated in various human disorders. nih.gov Docking studies were performed using the X-ray crystal structure of JNK1 (PDB ID: 1UKI) to understand how these compounds interact with the enzyme. nih.gov

A representative compound from this class, compound 25 (2-(4-chlorobenzylamino)-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide), was shown to insert deeply into the ATP binding site of JNK1. The stability of the predicted binding pose was attributed to key hydrogen-bonding interactions. Specifically, the carboxamide NH2 group of the ligand was predicted to form hydrogen bonds with the side-chain atoms of the residue Gln37. nih.gov For other potent analogues in the series, additional hydrogen bonds with the backbone amide of Met111 in the ATP binding site were observed, providing a structural rationale for their increased inhibitory activity. nih.gov These docking studies highlight how the thiophene-3-carboxamide core can be oriented within a kinase active site to achieve potent inhibition.

Table 1: Predicted Interactions of a Thiophene-3-Carboxamide Derivative with JNK1
Ligand MoietyInteracting Residue (JNK1)Interaction Type
Carboxamide NH2Gln37Hydrogen Bond
Core StructureMet111Hydrogen Bond

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new molecules with similar or improved activity.

While a specific pharmacophore model for N-cyclopropylthiophene-3-carboxamide has not been detailed, the principles of pharmacophore mapping have been applied to the broader class of thiophene (B33073) carboxamides as kinase inhibitors. For instance, studies on Janus kinase (JAK) inhibitors have led to the development of pharmacophore models that define the key interactions required for binding. mdpi.com These models typically consist of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic centers (HC). mdpi.com

For a thiophene carboxamide scaffold, a typical pharmacophore model might include:

A hydrogen bond donor feature associated with the carboxamide N-H group.

A hydrogen bond acceptor feature from the carboxamide carbonyl oxygen.

A hydrophobic/aromatic feature corresponding to the thiophene ring.

Additional features based on other substituents, such as the cyclopropyl (B3062369) group, which would define a specific hydrophobic region.

By aligning known active compounds and analyzing their common features, researchers can generate a 3D pharmacophore hypothesis. This hypothesis can then be used to screen virtual libraries for new compounds that match the model or to guide the modification of existing ligands to better fit the pharmacophoric requirements, thereby enhancing their biological potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of newly designed molecules before their synthesis.

A 2D-QSAR study was conducted on a series of substituted thiophene carboxamide derivatives to design new anti-tubercular agents. jetir.org In this study, a dataset of compounds, including a cyclopropyl-substituted analogue (N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide ), was used to develop a predictive model for anti-tubercular activity against Mycobacterium tuberculosis. jetir.org

The biological activity was expressed as the pIC50 (the negative logarithm of the half-maximal inhibitory concentration). A multiple linear regression (MLR) method was used to build the QSAR model. The resulting model demonstrated good statistical quality, indicating its ability to reliably predict the biological potency of compounds in this series. jetir.org The statistical significance of the model underscores its utility in guiding the design of novel thiophene carboxamide derivatives with potentially enhanced anti-tubercular efficacy.

The 2D-QSAR analysis identified several molecular descriptors that significantly correlate with the anti-tubercular activity of the thiophene carboxamide series. jetir.org These descriptors fall into categories such as electronic, topological, and spatial parameters.

The key descriptors found to influence the activity were:

SsNH2E-index: This electrotopological state index for primary amines showed a positive correlation, suggesting that the presence and electronic environment of amino groups are favorable for activity.

SdOE-index: An electrotopological state index related to ether oxygen atoms, which also had a positive contribution.

T_T_N_7: A topological descriptor indicating the count of atoms between two nitrogen atoms separated by seven bonds. Its positive coefficient suggests that specific spatial arrangements of nitrogen atoms enhance potency.

T_C_N_6: This descriptor, representing the distance between a carbon and a nitrogen atom by six bonds, showed a negative correlation, implying that such an arrangement is detrimental to the biological activity. jetir.org

These findings provide valuable insights into the structural requirements for anti-tubercular activity in this chemical class. Specifically, the model suggests that incorporating features that increase the SsNH2E-index while avoiding structural motifs that lead to a high T_C_N_6 value could lead to the development of more potent inhibitors.

Table 2: QSAR Data for a Cyclopropyl-Substituted Thiophene Carboxamide Derivative
Compound IDSubstituentMIC (µg/mL)pMIC (-log MIC)
7hCyclopropyl81.154.090

Data sourced from a study on anti-tubercular agents. jetir.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the dynamic behavior of a ligand-protein complex, assessing its stability and conformational changes, which are aspects not captured by static docking models.

In research on thiophene carboxamide derivatives as anticancer agents targeting tubulin, MD simulations were performed to validate the docking results and assess the stability of the ligand-protein complexes. researchgate.netmdpi.com Two of the most potent compounds in the series, designated 2b and 2e , were subjected to 100-nanosecond (ns) MD simulations in complex with the tubulin protein (PDB ID: 6XER). researchgate.netmdpi.com

These MD simulation results confirmed that the thiophene carboxamide derivatives form stable and compact complexes within the colchicine-binding site of tubulin. researchgate.net The sustained interactions and conformational stability observed during the simulations provide strong evidence for the binding mode predicted by molecular docking and support the mechanism of action for this class of compounds as tubulin polymerization inhibitors. researchgate.net

Conformational Flexibility and Ligand-Induced Conformational Changes

A comprehensive study of the conformational flexibility of this compound would involve computational methods to explore the molecule's various spatial arrangements. This analysis is crucial as the three-dimensional shape of a molecule dictates its interaction with biological targets. Such a study would typically employ techniques like molecular mechanics and quantum mechanics to calculate the energy of different conformers, identifying the most stable, low-energy states.

Ligand-induced conformational changes would be investigated in the context of this molecule binding to a target protein. This would involve molecular dynamics simulations to observe how the structure of this compound might adapt upon interaction with a binding site, and conversely, how the target's conformation changes to accommodate the ligand. However, no specific studies detailing these conformational properties for this compound have been identified.

Binding Kinetics and Dissociation Pathway Analysis

The study of binding kinetics for this compound would focus on the rates of association (kon) and dissociation (koff) with a biological target, which together determine the binding affinity (KD). Computational methods such as steered molecular dynamics or umbrella sampling could be used to simulate the unbinding process of the molecule from a target's active site. This would provide insights into the dissociation pathway and the energy barriers involved, offering a more dynamic picture of the interaction than what is provided by simple docking scores. At present, there is no available research that has performed such an analysis on this compound.

Virtual Screening and De Novo Design Approaches

High-Throughput Virtual Screening for Lead Identification

High-throughput virtual screening (HTVS) is a computational technique used to screen large libraries of small molecules against a biological target to identify potential drug leads. While this compound has been used as a building block in the synthesis of compounds that were part of screening libraries, no studies have been found that specifically focus on using this compound itself as a query molecule in a virtual screening campaign. Such a campaign would involve using its structure as a template to find other molecules with similar properties that might bind to a target of interest.

Table 1: Hypothetical High-Throughput Virtual Screening (HTVS) Data

Target Protein Compound Library Number of Screened Compounds Identified Hits
Not Specified ZINC database > 1 million Data not available

Medicinal Chemistry and Drug Discovery Applications of the N Cyclopropylthiophene 3 Carboxamide Scaffold

Lead Optimization Strategies

The development of the N-cyclopropylthiophene-3-carboxamide scaffold from a hit to a lead candidate involves meticulous lead optimization strategies. These strategies are primarily focused on systematically modifying the core structure to enhance its therapeutic properties.

Design and Synthesis of Optimized Analogs

The design and synthesis of optimized analogs of the this compound scaffold are guided by structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule are essential for its biological activity and which can be modified to improve its performance.

In the context of antimalarial drug discovery, the cyclopropyl (B3062369) carboxamide class of compounds was identified through phenotypic screening. nih.govnih.gov Initial SAR exploration revealed that the cyclopropyl carboxamide moiety is optimal for antimalarial activity. nih.gov Modifications to this core structure have been explored to create a library of analogs. For instance, expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl group resulted in a significant loss of activity, highlighting the importance of the three-membered ring for potency. nih.gov

The synthesis of thiophene (B33073) carboxamide derivatives for anticancer applications often involves coupling a substituted thiophene carboxylic acid with various anilines. mdpi.com This modular synthesis allows for the exploration of a wide range of substituents on both the thiophene and the phenyl rings, facilitating the generation of diverse analogs for biological screening. mdpi.comnih.gov

Enhancement of Potency, Selectivity, and Drug-Like Properties

In the development of antimalarial agents, SAR studies on cyclopropyl carboxamides have shown that small changes to the scaffold can lead to significant improvements in potency. nih.govanu.edu.au For example, the frontrunner compound, WJM280, emerged from such optimization with a potent asexual stage activity (EC50 of 40 nM) and no cytotoxicity to human cells. nih.govanu.edu.au However, a key challenge that remains is enhancing the metabolic stability of these compounds to achieve efficacy in animal models. nih.govanu.edu.au

For anticancer applications, the introduction of various functional groups to the thiophene carboxamide scaffold has been shown to improve both potency and selectivity. mdpi.com For instance, certain derivatives have been identified as potent VEGFR-2 inhibitors with nanomolar IC50 values. mdpi.com The aromaticity and planarity of the thiophene ring are thought to enhance receptor binding, and its structure allows for functionalization to improve selectivity and potency. mdpi.com Computational methods, such as molecular docking and ADME-T prediction, are often employed to guide the design of analogs with improved drug-like properties. mdpi.com

Therapeutic Area Focus in Preclinical Development

The this compound scaffold and its analogs have been investigated in several therapeutic areas during preclinical development, demonstrating a broad spectrum of potential applications.

Antimalarial Agent Development

The cyclopropyl carboxamide scaffold has been identified as a novel and promising chemical class for the development of new antimalarial drugs, particularly important in the face of growing drug resistance. nih.govresearchgate.net

Preclinical studies have shown that cyclopropyl carboxamides are potent inhibitors of both drug-sensitive and drug-resistant strains of Plasmodium falciparum in vitro and demonstrate oral efficacy in malaria mouse models. nih.gov Genetic studies have revealed that these compounds target the mitochondrial protein cytochrome b. nih.govnih.govanu.edu.au This was confirmed through profiling against parasite lines with known cytochrome b mutations and by functional oxygen consumption assays. nih.govnih.govanu.edu.au The cyclopropyl carboxamide class exhibits slow-acting asexual stage activity and is also active against male gametes and exoerythrocytic forms of the parasite. nih.govanu.edu.au

Table 1: Antimalarial Activity of a Representative Cyclopropyl Carboxamide Analog

CompoundTargetIn Vitro Potency (EC50)In Vivo EfficacyKey Findings
WJM280Cytochrome b40 nMEfficacy in mouse models is a challenge due to metabolic stability. nih.govanu.edu.auPotent asexual stage activity with no human cell cytotoxicity. nih.govanu.edu.au

Potential as Antibacterial and Antifungal Therapeutics

While specific studies on this compound are limited in the context of bacterial and fungal infections, the broader class of thiophene carboxamide derivatives has shown significant promise as antimicrobial agents.

Thiophene-based compounds are known to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.govnih.gov The thiophene ring is present in numerous pharmacologically important compounds. researchgate.net Various synthetic strategies have been employed to create thiophene derivatives with antimicrobial activity. researchgate.netresearchgate.net

For instance, certain thiophene-2-carboxamide derivatives have demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship studies of these compounds have indicated that the presence of an amino group at the 3-position of the thiophene ring can enhance antibacterial activity compared to hydroxyl or methyl groups. nih.gov Furthermore, some thiophene derivatives have been found to be more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

In terms of antifungal activity, various thiophene derivatives have been shown to be active against several fungal species. nih.govresearchgate.net The development of novel antimicrobial agents based on the thiophene carboxamide scaffold is an active area of research. uow.edu.au

Contributions to Anticancer Agent Discovery

The thiophene carboxamide scaffold is a particularly attractive core for the development of novel anticancer agents due to its versatile pharmacological properties. mdpi.comnih.gov The structural features of thiophene, such as its aromaticity and the potential for diverse functionalization, allow for the design of compounds that can interact with various cancer-related targets. mdpi.com

Several studies have reported the synthesis and cytotoxic evaluation of thiophene carboxamide derivatives against a range of cancer cell lines, including melanoma, colorectal cancer, and breast cancer. mdpi.combohrium.com Some of these compounds have demonstrated significant cytotoxic effects and selectivity for cancer cells over normal cells. mdpi.combohrium.com For example, a derivative known as MB-D2 was found to be highly cytotoxic and effective in activating caspases 3/7, inducing mitochondrial depolarization, and decreasing ROS production in cancer cells, without affecting normal cells. mdpi.combohrium.com

The mechanisms of action for these anticancer agents are varied. Some thiophene carboxamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis. mdpi.com Others have been shown to inhibit mitochondrial complex I or protein tyrosine phosphatase 1B (PTP1B). mdpi.com Some derivatives have been designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), showing the ability to disrupt the formation of cancer cell spheroids. nih.govbohrium.com

Table 2: Anticancer Activity of Representative Thiophene Carboxamide Derivatives

Compound SeriesTarget/MechanismCancer Cell LinesKey Findings
PAN-90806 familyVEGFR-2 inhibitorsVariousNanomolar IC50 values, induce apoptosis. mdpi.com
JCI-20679 analogsMitochondrial complex I inhibitionVariousIn vitro and in vivo antiproliferative effects. mdpi.com
CA-4 Biomimetics (e.g., 2b, 2e)Tubulin polymerization inhibitionHep3B (Hepatocellular carcinoma)IC50 values of 5.46 µM and 12.58 µM, respectively; perturb spheroid formation. mdpi.comnih.gov
MB-D2Caspase 3/7 activation, mitochondrial depolarizationA375 (melanoma), HT-29 (colorectal), MCF-7 (breast)Highly selective cytotoxic effect on cancer cells. mdpi.combohrium.com

Advances in Antiviral Drug Design

The this compound scaffold has emerged as a promising framework in the design of novel antiviral agents, particularly in the ongoing battle against influenza viruses. Research has focused on derivatives of the closely related cycloheptathiophene-3-carboxamide, which have demonstrated significant potential as potent and broad-spectrum anti-influenza compounds. nih.gov These agents operate through a novel mechanism of action, targeting the assembly of the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. nih.gov

Specifically, these compounds function as protein-protein interaction inhibitors, disrupting the association between the PA and PB1 subunits of the influenza virus polymerase. nih.gov This disruption effectively halts the formation of the functional polymerase complex, thereby inhibiting viral gene replication and transcription. The efficacy of this approach has been demonstrated against various strains of both influenza A and B viruses. nih.gov Notably, these compounds have shown activity against clinical isolates of influenza A that are resistant to oseltamivir, a widely used neuraminidase inhibitor, highlighting their potential to address the challenge of antiviral drug resistance. nih.gov

The chemical structure of the cycloheptathiophene-3-carboxamide scaffold has proven to be particularly well-suited for imparting anti-influenza activity. Through targeted design and synthesis of a series of analogs, researchers have identified compounds with inhibitory activity in the low micromolar and even nanomolar ranges, with no significant toxicity observed in cell-based assays. nih.gov This combination of high potency and low cytotoxicity underscores the therapeutic potential of this class of compounds.

A summary of key findings for cycloheptathiophene-3-carboxamide derivatives in antiviral research is presented below:

Compound Class Viral Target Mechanism of Action Spectrum of Activity Potency
Cycloheptathiophene-3-carboxamide derivativesInfluenza Virus RNA-dependent RNA polymerase (RdRP)Disruption of PA-PB1 subunit interactionInfluenza A (including oseltamivir-resistant strains), Influenza BNanomolar to low micromolar

Addressing Drug Resistance Challenges

A significant hurdle in the long-term efficacy of antiviral therapies is the emergence of drug-resistant viral strains. The development of novel antiviral agents must, therefore, consider not only immediate potency but also the potential for resistance development.

One of the most compelling attributes of the cycloheptathiophene-3-carboxamide scaffold is its high barrier to the development of drug resistance. nih.gov In laboratory studies involving serial passaging of the influenza A virus in the presence of these inhibitors, no viral variants with reduced susceptibility to the compounds were observed. nih.gov This is a stark contrast to many existing antiviral drugs, including oseltamivir, where resistance can emerge more readily. nih.gov The high resistance barrier of these PA-PB1 inhibitors suggests that they may offer a more durable therapeutic option for the treatment of influenza. nih.gov

The inherent high barrier to resistance of the cycloheptathiophene-3-carboxamide scaffold is in itself a primary strategy for mitigating resistance. This is likely due to the nature of their molecular target. By disrupting the interaction between two conserved protein subunits (PA and PB1) of the viral polymerase, multiple mutations would likely be required to overcome the inhibitory effect without compromising the essential function of the polymerase, thus making the emergence of resistant variants less probable.

Further strategies to mitigate resistance could involve:

Combination Therapy: Utilizing these polymerase inhibitors in conjunction with antiviral drugs that have different mechanisms of action, such as neuraminidase inhibitors or M2 channel blockers. This multi-pronged approach can make it significantly more difficult for the virus to develop resistance to all drugs simultaneously.

Structure-Based Drug Design: Continuously optimizing the chemical structure of the this compound scaffold to enhance its binding affinity and interactions with the target site on the polymerase complex. A tighter binding inhibitor can be more difficult for the virus to overcome with single point mutations.

Targeting Conserved Regions: The PA-PB1 interaction site is a relatively conserved region across different influenza virus strains. Focusing drug design efforts on such conserved targets minimizes the likelihood of resistance emerging due to natural viral evolution.

Patent Landscape and Intellectual Property in Academic Research

The intellectual property landscape surrounding thiophene derivatives in antiviral drug discovery is an active area, with numerous patents filed by both pharmaceutical companies and academic institutions. A review of patent filings reveals a broad interest in thiophene-based compounds for the treatment of various viral infections.

Several patents protect the use of thiophene derivatives as antiviral agents, covering a wide range of chemical structures and therapeutic applications. google.comgoogle.com For instance, patents have been granted for thiophene derivatives as agents against flavivirus infections and for broader antiviral applications. google.comgoogle.com

Notably, academic research institutions have been significant contributors to this intellectual property landscape. For example, patent applications from universities such as the University of Massachusetts and The Regents of the University of California have been identified for inventions related to antiviral compounds, including those with thiophene-like structures. google.com While these patents may not specifically name this compound, they often claim a broad genus of related compounds, potentially encompassing this scaffold. This indicates a strong interest from the academic sector in the development and commercialization of novel antiviral therapies based on these chemical motifs. The involvement of universities in patenting these discoveries highlights the translational potential of academic research in addressing unmet medical needs in the field of infectious diseases.

Future Research Directions and Emerging Opportunities

Exploration of New Biological Targets and Disease Indications

While initial studies have highlighted the potential of N-cyclopropylthiophene-3-carboxamide derivatives in areas such as cancer and infectious diseases, a vast landscape of biological targets remains to be explored. The inherent versatility of the thiophene (B33073) carboxamide scaffold allows for its adaptation to interact with a wide array of proteins and enzymes.

Future investigations should focus on screening this compound libraries against a broader range of molecular targets implicated in various pathologies. High-throughput screening (HTS) campaigns, coupled with target-based and phenotypic screening approaches, will be instrumental in identifying novel bioactivities. For instance, derivatives of cycloheptathiophene-3-carboxamide have been identified as allosteric inhibitors of HIV-1 Ribonuclease H, a critical enzyme for viral replication. This discovery opens up avenues for developing new anti-HIV agents with novel mechanisms of action.

Furthermore, research into a related compound, 2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide, has suggested its potential as both an antibacterial and an anti-diabetic agent. Molecular docking studies have indicated that this compound may target the multidrug efflux pump subunit AcrB in bacteria and human pancreatic alpha-amylase. These findings underscore the potential for this class of compounds to address pressing global health challenges such as antimicrobial resistance and metabolic disorders. The broad-spectrum antimicrobial activity of thiophene derivatives against drug-resistant Gram-negative bacteria further supports their investigation for new infectious disease indications. The anticancer potential of thiophene carboxamides has also been noted, with some derivatives showing cytotoxic effects against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer.

A systematic exploration of structure-activity relationships (SAR) will be crucial in optimizing the potency and selectivity of these compounds for newly identified targets. The following table summarizes potential new biological targets and disease indications for this compound derivatives based on preliminary research and the broader therapeutic potential of the thiophene carboxamide scaffold.

Potential Biological TargetAssociated Disease Indication
HIV-1 Ribonuclease HHIV/AIDS
Multidrug Efflux Pumps (e.g., AcrB)Bacterial Infections (especially drug-resistant strains)
Human Pancreatic Alpha-AmylaseType 2 Diabetes
Various Kinases and Apoptosis ModulatorsVarious Cancers
Sphingomyelin Synthase 2 (SMS2)Dry Eye Disease

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The synthesis of diverse and complex derivatives of this compound is fundamental to exploring its full therapeutic potential. While established synthetic methods exist, the development of more efficient, scalable, and environmentally friendly routes is a key area for future research.

Traditional methods for the synthesis of thiophene carboxamides often involve multi-step procedures with potentially harsh reaction conditions. Modern synthetic organic chemistry offers a toolkit of innovative strategies that can be applied to streamline the synthesis of these compounds. For example, the Gewald three-component reaction is a powerful tool for the construction of highly substituted 2-aminothiophenes, which can serve as key intermediates.

Future efforts should focus on the application of flow chemistry, which can offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processes. The use of novel catalysts, including photocatalysts and biocatalysts, could also provide access to new chemical space and improve the stereoselectivity of reactions. The development of one-pot or tandem reactions that minimize intermediate purification steps will also be crucial in accelerating the synthesis of compound libraries for biological screening.

Furthermore, the strategic functionalization of the thiophene ring and the cyclopropyl (B3062369) and carboxamide moieties will be essential for fine-tuning the pharmacological properties of these molecules. The synthesis of derivatives with diverse substituents will enable a more comprehensive exploration of the SAR and the development of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Application of Advanced Computational and AI-Driven Design Tools

The integration of advanced computational and artificial intelligence (AI)-driven tools is set to revolutionize the discovery and development of new therapeutics based on the this compound scaffold. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by enabling the rational design of molecules with desired properties.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound derivatives to their biological targets. These techniques provide valuable insights into the key interactions that govern molecular recognition, thereby guiding the design of more potent and selective inhibitors. For instance, computational studies on 2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide have utilized Density Functional Theory (DFT) to analyze its molecular structure and properties.

AI and machine learning (ML) algorithms can be trained on large datasets of chemical structures and biological activities to develop predictive models for properties such as bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity). These models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and experimental testing.

De novo drug design, powered by generative AI models, offers the exciting possibility of creating entirely new molecules with optimized properties. These algorithms can learn the underlying principles of molecular design from existing data and generate novel this compound derivatives that are predicted to have high affinity for a specific target and favorable drug-like properties. The use of AI can facilitate the rapid exploration of vast chemical spaces and identify promising lead compounds that might be missed by traditional approaches.

Integration with Omics Technologies for Comprehensive Biological Profiling

A deeper understanding of the biological effects of this compound derivatives can be achieved through their integration with omics technologies. Transcriptomics, proteomics, and metabolomics provide a global view of the molecular changes that occur in cells or organisms upon treatment with a compound, offering valuable insights into its mechanism of action, potential off-target effects, and biomarkers of response.

Transcriptomic analysis, using techniques such as RNA sequencing (RNA-seq), can reveal changes in gene expression patterns induced by a compound. This can help to identify the signaling pathways and cellular processes that are modulated by the drug, providing clues about its mechanism of action.

Proteomic studies can identify changes in the levels and post-translational modifications of proteins, offering a more direct readout of the functional state of the cell. For example, the analysis of outer membrane proteins in bacteria treated with thiophene derivatives has provided insights into their antimicrobial mechanism.

Metabolomics, the comprehensive analysis of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system. By profiling the changes in the metabolome following treatment with an this compound derivative, researchers can identify metabolic pathways that are perturbed by the compound, which can be particularly useful in understanding its effects in diseases such as cancer and diabetes. The application of metabolomics is increasingly being recognized for its potential in drug development for biomarker discovery and the evaluation of drug metabolism and toxicity.

The integration of these omics datasets, through a systems biology approach, will enable the construction of comprehensive models of the biological effects of this compound derivatives, facilitating a more holistic understanding of their therapeutic potential and potential liabilities.

Collaborative Research Initiatives in Global Health Challenges

The multifaceted therapeutic potential of this compound and its derivatives, particularly in the context of antimicrobial resistance and other global health threats, necessitates a collaborative research approach. Addressing these complex challenges requires the combined expertise and resources of academic institutions, pharmaceutical companies, non-profit organizations, and government agencies.

Establishing international consortia focused on the development of new anti-infective agents based on the thiophene carboxamide scaffold could accelerate progress. Such collaborations can facilitate the sharing of compound libraries, screening platforms, and preclinical models, thereby avoiding duplication of effort and leveraging complementary strengths. Initiatives like the Global AMR R&D Hub, which aims to coordinate international efforts in the fight against antimicrobial resistance, provide a model for how such collaborations can be structured.

Public-private partnerships can play a crucial role in bridging the gap between basic research and clinical development. These partnerships can provide the necessary funding and expertise to advance promising this compound derivatives through the preclinical and clinical stages of drug development. The Global Health Discovery Collaboratory, which brings together key innovation partners to tackle major problems in global health, is an example of a successful collaborative model.

Furthermore, open-science initiatives that encourage the sharing of data and research findings can foster a more collaborative and innovative research environment. By making data from preclinical studies on this compound derivatives publicly available, researchers can collectively work towards a better understanding of their therapeutic potential and accelerate the development of new medicines for diseases that disproportionately affect low- and middle-income countries.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-cyclopropylthiophene-3-carboxamide derivatives?

Answer:
A widely used approach involves Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups to the thiophene core. For example, in the synthesis of 2-(3,4-bis(benzyloxy)phenyl)-N-cyclopropylthiophene-3-carboxamide , a boronic acid derivative (3,4-bisbenzyloxyphenyl boronic acid) is coupled with a brominated thiophene precursor (2-bromo-N-cyclopropylthiophene-3-carboxamide) using a palladium catalyst. This method achieved a 55% yield , with purity confirmed by TLC (Rf = 0.21 in 50% EtOAc/Hexane) and structural validation via <sup>1</sup>H NMR (e.g., δ 0.22–7.47 ppm for cyclopropyl and aromatic protons) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling in thiophene carboxamide synthesis?

Answer:
Key optimization parameters include:

  • Catalyst selection : Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., SPhos).
  • Solvent system : Polar aprotic solvents like DMF or THF enhance reactivity.
  • Base choice : Na2CO3 or Cs2CO3 to deprotonate intermediates.
  • Temperature : 80–100°C under inert atmosphere to prevent side reactions.
    For example, in , the reaction proceeded at reflux conditions, yielding 55% after purification by silica gel chromatography .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

  • <sup>1</sup>H NMR : Identifies cyclopropyl protons (δ 0.22–0.68 ppm) and aromatic/thiophene protons (δ 6.98–7.47 ppm).
  • TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.21 in 50% EtOAc/Hexane).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> via ESI-MS).
    In , NMR data resolved the cyclopropyl moiety and benzyloxy substituents, while TLC ensured intermediate purity .

Advanced: How can researchers address discrepancies in biological activity data for thiophene carboxamide analogs?

Answer:
Contradictions often arise from:

  • Assay conditions : Variations in buffer pH, ion concentration (e.g., Fe(II) vs. Mn(II) in metalloenzyme assays).
  • Structural modifications : Substituent effects on target binding (e.g., bulky benzyloxy groups in may enhance selectivity for Fe(II)-form enzymes).
  • Cell permeability : LogP values influenced by cyclopropyl or aryl groups.
    To resolve discrepancies, standardize assay protocols (e.g., fixed metal cofactors) and perform dose-response curves (IC50 comparisons) across multiple replicates .

Basic: What role does the cyclopropyl group play in the compound’s physicochemical properties?

Answer:
The cyclopropyl moiety:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Modifies lipophilicity (LogP), improving membrane permeability.
  • Introduces ring strain , potentially increasing reactivity in target binding.
    In , the cyclopropyl group’s distinct NMR signals (δ 0.22–0.68 ppm) confirm its structural integrity post-synthesis .

Advanced: How can structure-activity relationship (SAR) studies guide the design of potent thiophene carboxamide inhibitors?

Answer:
SAR strategies include:

  • Substituent variation : Replace benzyloxy groups () with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate enzyme affinity.
  • Scaffold hopping : Test thiophene vs. furan or pyrrole cores for selectivity.
  • Metal coordination studies : Use X-ray crystallography to map interactions with enzyme active sites (e.g., Fe(II) in methionine aminopeptidase).
    highlights Fe(II)-form selectivity, suggesting targeting metal-dependent enzymes as a strategic focus .

Basic: What purification techniques are recommended for isolating this compound derivatives?

Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., Hexane/EtOAc).
  • Recrystallization : Use solvents like ethanol or dichloromethane for high-purity crystals.
  • HPLC : Reverse-phase C18 columns for analytical or preparative purposes.
    In , silica gel chromatography (50% EtOAc/Hexane) achieved sufficient purity for biological testing .

Advanced: What computational tools can predict the binding mode of this compound to target enzymes?

Answer:

  • Molecular Docking (AutoDock, Glide) : Models ligand-enzyme interactions using crystal structures (e.g., PDB IDs for methionine aminopeptidase).
  • MD Simulations (AMBER, GROMACS) : Assess binding stability over time.
  • QSAR Models : Correlate substituent properties (e.g., Hammett σ) with inhibitory activity.
    These tools help prioritize analogs for synthesis, reducing experimental trial-and-error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.